

An In-Depth Technical Guide to 13-Dihydrocarminomycin (CAS Number: 62182-86-9)

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Compound of Interest

Compound Name: 13-Dihydrocarminomycin

Cat. No.: B15594209

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Abstract

13-Dihydrocarminomycin, a metabolite of the anthracycline antibiotic carminomycin, is a compound of interest in oncological research. This document provides a comprehensive technical overview of **13-Dihydrocarminomycin**, including its chemical properties, biological activity, and relevant experimental methodologies. It is intended to serve as a valuable resource for professionals engaged in cancer research and the development of novel therapeutic agents. This guide details its known cytotoxic effects, enzymatic interactions, and the broader context of anthracycline-induced signaling pathways, particularly those related to cardiotoxicity. All quantitative data are presented in structured tables, and key experimental protocols are outlined. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the compound's mechanism of action and experimental application.

Chemical and Physical Properties

13-Dihydrocarminomycin is an organic compound belonging to the anthracycline family. It is structurally characterized by a tetracyclic aglycone linked to an amino sugar moiety. The key distinction from its parent compound, carminomycin, is the reduction of the C-13 ketone to a hydroxyl group.

Property	Value	Reference
CAS Number	62182-86-9	-
Molecular Formula	C ₂₆ H ₂₉ NO ₁₀	[1][2][3]
Molecular Weight	515.52 g/mol	[1][2][3]
Synonyms	Carminomycinol, RP 32999, Dihydrokarminomycin	[1][2]
Appearance	Solid (form may vary)	[2]
Storage Conditions	2-8°C, protected from light	-

Note: Detailed experimental data on physicochemical properties such as solubility, pKa, and melting point are not readily available in the public domain.

Biological Activity and Mechanism of Action

As a member of the anthracycline class, **13-Dihydrocarminomycin** is expected to exert its biological effects through mechanisms similar to other well-studied anthracyclines like doxorubicin and daunorubicin. The primary mechanism of action for anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly proliferating cancer cells.

Antitumor Activity

13-Dihydrocarminomycin has demonstrated significant antitumor activity against a range of experimental tumor models. In vivo studies in mice have shown its efficacy against lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210, and lymphocytic leukosis P-388. However, in some models, such as L-1210 leukemia and Garding-Passy melanoma, its efficacy was reported to be lower than that of carminomycin.

Cell Line/Tumor Model	Activity Metric	Value	Reference
L1210 (lymphoid leukemia)	IC ₅₀	0.06 µg/mL	-
Various murine tumor models	Antitumor Activity	Active	-

Enzymatic Interactions

13-Dihydrocarminomycin is a substrate for DoxA, a cytochrome P-450 monooxygenase involved in the biosynthesis of doxorubicin. DoxA catalyzes the oxidation of **13-Dihydrocarminomycin**.

Enzyme	Substrate	kcat/Km (M ⁻¹ s ⁻¹)	Optimal pH	Optimal Temperature (°C)	Reference
DoxA	13-Dihydrocarminomycin	280	7.5	30	-

Cardiotoxicity

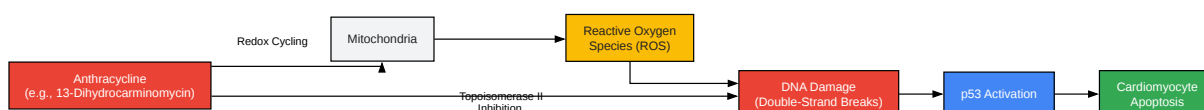
A significant limitation of anthracycline chemotherapy is dose-dependent cardiotoxicity. While specific data for **13-Dihydrocarminomycin** is scarce, it is presumed to share this toxicity profile. Experiments in albino mice have shown that intravenous administration can induce myocardial changes, including swelling of muscle fibers and degeneration of myofibrils. The underlying mechanisms are believed to involve the generation of reactive oxygen species (ROS) and interference with cellular calcium homeostasis, leading to cardiomyocyte apoptosis.

Signaling Pathways

The biological effects of anthracyclines, including their therapeutic and toxic actions, are mediated through the modulation of various cellular signaling pathways.

Anthracycline-Induced Cardiotoxicity: ROS Generation and DNA Damage

A primary mechanism of anthracycline-induced cardiotoxicity is the generation of reactive oxygen species (ROS) within cardiomyocytes. This leads to oxidative stress, DNA damage, and ultimately, apoptosis.

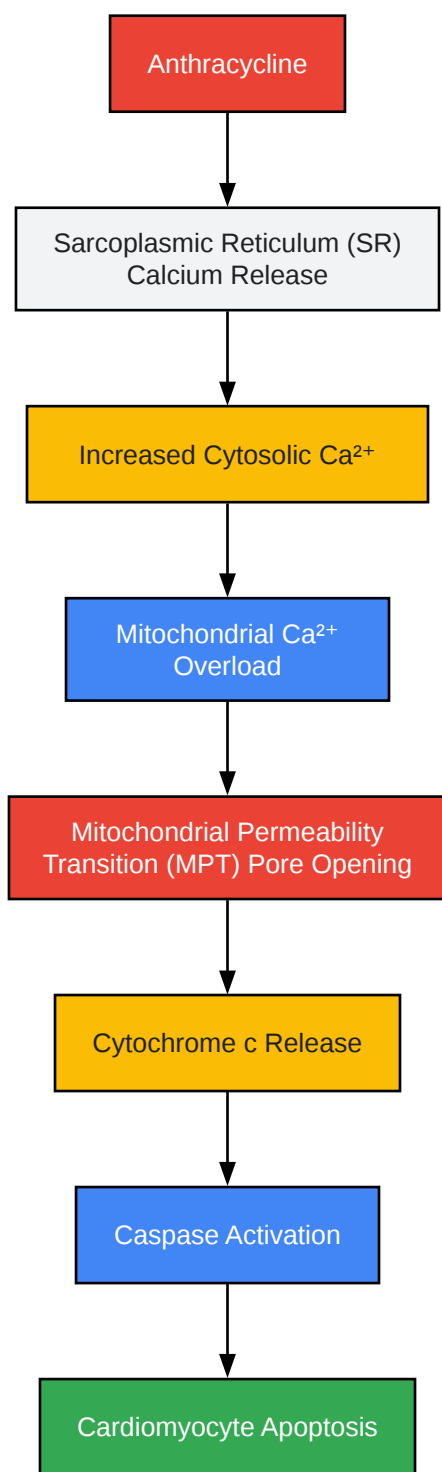


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Anthracycline-induced ROS generation and DNA damage pathway.

Calcium Dysregulation and Apoptosis in Cardiomyocytes

Anthracyclines can disrupt intracellular calcium homeostasis, leading to mitochondrial dysfunction and the activation of apoptotic pathways.



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Calcium dysregulation and apoptosis in anthracycline cardiotoxicity.

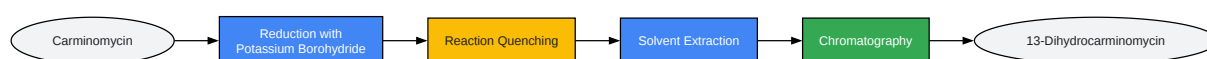
Experimental Protocols

The following sections provide representative methodologies for key experiments related to the synthesis and biological evaluation of **13-Dihydrocarminomycin**.

Synthesis and Purification

Objective: To synthesize **13-Dihydrocarminomycin** by reduction of carminomycin and purify the product.

Workflow Diagram:



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*Workflow for the synthesis and purification of **13-Dihydrocarminomycin**.*

Protocol:

- **Dissolution:** Dissolve carminomycin in a suitable solvent system (e.g., a mixture of methanol and water).
- **Reduction:** Cool the solution in an ice bath and add potassium borohydride (KBH_4) portion-wise with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) to neutralize the excess borohydride.
- **Extraction:** Adjust the pH of the solution to slightly basic (pH 8-9) and extract the product into an organic solvent such as chloroform or a chloroform/methanol mixture.
- **Purification:** Concentrate the organic extracts and purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of chloroform and methanol).

- **Characterization:** Characterize the purified **13-Dihydrocarminomycin** using spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity.

Note: This is a representative protocol. Specific reaction conditions, solvent volumes, and purification parameters may require optimization.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **13-Dihydrocarminomycin** against a cancer cell line (e.g., L1210).

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5×10^3 to 1×10^4 cells/well) and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **13-Dihydrocarminomycin** in culture medium and add them to the wells. Include vehicle-only controls.
- **Incubation:** Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.

In Vivo Antitumor Activity

Objective: To evaluate the antitumor efficacy of **13-Dihydrocarminomycin** in a murine tumor model.

Protocol:

- Tumor Implantation: Inoculate mice (e.g., BALB/c or nude mice) with a suspension of tumor cells (e.g., L1210) either subcutaneously or intraperitoneally.
- Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer **13-Dihydrocarminomycin** (at various doses) and a vehicle control, typically via intravenous or intraperitoneal injection, according to a predetermined schedule (e.g., daily for a set number of days).
- Monitoring: Monitor the mice daily for signs of toxicity and measure tumor volume (for solid tumors) or survival time (for disseminated tumors). Body weight should also be recorded regularly.
- Endpoint: At the end of the study, euthanize the mice and, for solid tumors, excise and weigh the tumors.
- Data Analysis: Compare the tumor growth inhibition or the increase in lifespan in the treatment groups to the control group to assess the antitumor activity.

Pharmacokinetics

Detailed pharmacokinetic data for **13-Dihydrocarminomycin**, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively documented in publicly available literature. As a metabolite of carminomycin, its pharmacokinetic profile is likely influenced by the metabolism of the parent drug. Further studies are required to fully characterize its pharmacokinetic behavior.

Conclusion

13-Dihydrocarminomycin is a biologically active anthracycline with demonstrated antitumor properties. This technical guide provides a consolidated overview of its chemical characteristics, biological activities, and relevant experimental methodologies. The provided signaling pathway diagrams offer a visual representation of the complex mechanisms

underlying anthracycline action and toxicity. While there are gaps in the publicly available data, particularly concerning detailed pharmacokinetic and physicochemical properties, this document serves as a foundational resource for researchers and professionals in the field of oncology and drug development. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.

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